![molecular formula C18H19ClN4O B3020886 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 900286-57-9](/img/structure/B3020886.png)
4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Overview
Description
Chemical Structure:
4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a morpholine ring at position 7 of the heterocyclic core. The morpholine substitution enhances solubility and modulates electronic properties, making it a critical intermediate in medicinal chemistry .
Synthesis:
The compound is typically synthesized via nucleophilic substitution reactions. For example, 7-chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine reacts with morpholine under basic conditions (e.g., potassium carbonate) to yield the target compound in high yield (94%) .
Applications: Pyrazolo[1,5-a]pyrimidines are purine analogs with applications as kinase inhibitors, antitrypanosomal agents, and intermediates for radiolabeled probes .
Preparation Methods
Synthetic Routes:: Several synthetic methods have been reported for the preparation of this compound. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines using MeONa in BuOH under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production:: While specific industrial production methods for this compound are not widely documented, research laboratories often synthesize it using custom-designed routes.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various chemical reactions due to its unique structure. Some of these reactions include:
Cyclization: As mentioned earlier, cyclization of 5-acetyl-4-aminopyrimidines leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-yl core.
Functionalization: The morpholine ring can be modified through substitution reactions or other functional group transformations.
Common Reagents and Conditions:: Reagents commonly used in its synthesis include carboxylic anhydrides, acid chlorides, and MeONa (sodium methoxide). Reaction conditions vary depending on the specific synthetic route employed.
Major Products:: The major product is the desired 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine compound itself.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines show promise as selective inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that modifications at specific positions on the pyrazolo-pyrimidine core can enhance inhibitory activity against phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is implicated in the pathogenesis of several cancers .
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent . It has been shown to inhibit viral replication in cell-based assays. The mechanism involves the disruption of lipid kinase activity essential for viral life cycles, making it a candidate for further development against RNA viruses .
Neuropharmacology
Research into the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines indicates that this compound may influence neurotransmitter systems, potentially serving as a treatment for neurological disorders. Its ability to modulate specific receptors could lead to advancements in therapies for conditions such as anxiety and depression .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science for developing novel materials with tailored properties. Its heterocyclic nature makes it suitable for incorporation into polymers or other composite materials where enhanced thermal stability or electrical properties are desired .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or signaling pathways relevant to its biological activity.
Biological Activity
The compound 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl substituent. This unique configuration contributes to its biological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors of specific enzymes. For instance, they have shown inhibitory effects on kinases involved in cell signaling pathways crucial for cancer progression .
- Anticancer Activity : Studies have highlighted the anticancer potential of similar compounds through induction of apoptosis and cell cycle arrest in cancer cells. The mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK .
- Neuropharmacological Effects : Some derivatives have demonstrated psychopharmacological effects, suggesting potential applications in treating neurological disorders .
Biological Activity Data
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .
- Enzyme Selectivity : Another research focused on the compound's selectivity towards phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), demonstrating a high degree of selectivity compared to other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Neuropharmacological Effects : Preliminary studies indicated that derivatives similar to this compound exhibited anxiolytic effects in animal models. Behavioral tests showed reduced anxiety-like behavior, suggesting potential for treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for this compound?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of enaminones with aminopyrazoles. For example, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was synthesized by refluxing enaminones and aminopyrazoles in acetic acid (yield: 77%) . Optimization strategies include:
- Reaction time : Prolonged reflux (e.g., 12 hours) improves cyclization efficiency.
- Solvent choice : Glacial acetic acid enhances protonation of intermediates, while ethanol/DMF mixtures aid in recrystallization .
- Temperature control : Gradual cooling post-reaction minimizes impurities.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl resonances at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₆ClN₇Al at m/z 402.1) .
- Melting Point Analysis : Sharp melting ranges (e.g., 266–268°C) indicate purity .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence this compound’s solid-state stability?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : Weak C–H⋯N interactions (e.g., C8–H8⋯N4, 3.196 Å) stabilize molecular packing .
- π-π stacking : Face-to-face interactions between pyrazolo[1,5-a]pyrimidine and phenyl rings (centroid separation: 3.557 Å) enhance lattice rigidity .
- Halogen bonding : N3⋯Cl2 interactions (3.196 Å) contribute to 2D network formation .
Q. How can structural modifications enhance biological activity while maintaining synthetic feasibility?
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability and target binding, as seen in kinase inhibitors .
- Morpholine optimization : The morpholine ring at position 7 enhances solubility; replacing it with piperazine alters pharmacokinetics .
- Steric hindrance : Methyl groups at positions 2 and 5 reduce conformational flexibility, potentially increasing selectivity .
Q. What methodologies resolve contradictions in reported synthetic yields or characterization data?
- Reproducibility checks : Validate reaction conditions (e.g., glacial acetic acid vs. methanol) .
- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations predict stable conformers and verify crystallographic data .
Q. How can computational tools predict this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to kinase domains (e.g., KDR kinase) using PyMol or AutoDock .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values for antitrypanosomal activity .
- MD simulations : Assess morpholine ring flexibility in aqueous environments to optimize bioavailability .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Purification : Column chromatography or recrystallization (ethanol/DMF) removes byproducts .
- Catalyst selection : Acidic resins or zeolites improve cyclization efficiency in large batches .
- Process monitoring : In-line FTIR tracks intermediate formation to prevent over-reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions, leading to distinct pharmacological and physicochemical properties. Below is a comparison with structurally related analogs:
*Estimated based on molecular formula (C₁₉H₂₀ClN₅O).
Radiolabeling Potential
- Compounds like 2-(2-((3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)amino)ethoxy)ethyl tosylate () are precursors for F-18 radiolabeling, enabling PET imaging applications.
Key Research Findings
Morpholine as a Versatile Substituent : The morpholine group in the target compound enhances metabolic stability and solubility, making it a preferred intermediate for drug discovery .
Substituent Effects on Bioactivity :
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric and electronic interactions with target proteins.
- Trifluoromethyl Group : Increases lipophilicity and resistance to oxidative metabolism .
Synthetic Scalability : Morpholine derivatives are synthesized in high yields (>90%) under mild conditions, favoring industrial scalability .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUOLKCRRZQVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324516 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900286-57-9 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.